molecular formula C19H21NO6 B2520771 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1351846-79-1

2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2520771
CAS No.: 1351846-79-1
M. Wt: 359.378
InChI Key: QIROQCSVPKGYLL-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound characterized by its complex structure, which includes both aromatic and ester functional groups

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with similar compounds , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves the reaction of 3,5-dimethoxyaniline with ethyl 3-methoxyphenylacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes. Additionally, the use of automated systems can help in maintaining consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3,4-dimethoxyphenyl)acetate
  • 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
  • 2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate

Uniqueness

2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-15-6-4-5-13(7-15)8-19(22)26-12-18(21)20-14-9-16(24-2)11-17(10-14)25-3/h4-7,9-11H,8,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIROQCSVPKGYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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